2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide chemical structure and properties
2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide chemical structure and properties
This technical guide provides an in-depth analysis of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide (CAS 1156098-62-2), a significant intermediate in medicinal chemistry and coordination chemistry.
Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide is a bifunctional organic scaffold characterized by a pyridine ring, a chiral ethylamine linker, and a glycinamide moiety. It serves as a "privileged structure" in drug discovery due to its ability to engage in multiple hydrogen bonding interactions and coordinate with metal ions. This compound is primarily utilized as a building block for peptidomimetics, kinase inhibitors, and transition metal ligands.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
This compound combines the electronic properties of a pyridine heterocycle with the flexibility of an amino acid derivative.
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 2-Amino-N-[1-(pyridin-2-yl)ethyl]acetamide |
| Common Name | N-[1-(2-Pyridinyl)ethyl]glycinamide |
| CAS Registry Number | 1156098-62-2 |
| Molecular Formula | C |
| Molecular Weight | 179.22 g/mol |
| SMILES | CC(NC(CN)=O)C1=CC=CC=N1 |
Stereochemistry and Conformation
The molecule possesses a single chiral center at the benzylic position (C1 of the ethyl group).
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Chirality: The commercially available form is often racemic, but enantiopure forms ((R) or (S)) are critical for biological activity where receptor fit is required.
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Conformation: The amide bond typically adopts a trans conformation to minimize steric clash between the glycyl methylene and the bulky pyridyl-ethyl group. The pyridine nitrogen provides a site for intramolecular hydrogen bonding with the amide proton, potentially locking the conformation in non-polar solvents.
Physicochemical Properties
Understanding the physicochemical profile is essential for predicting pharmacokinetics (ADME) in drug development.
| Property | Value (Predicted/Exp) | Significance |
| LogP | ~0.22 | Highly hydrophilic; suggests good aqueous solubility and low blood-brain barrier permeability unless modified. |
| TPSA | 68.01 Ų | Favorable for membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 2 (Primary amine, Amide NH) | Key for receptor binding. |
| H-Bond Acceptors | 3 (Pyridine N, Amide O, Primary amine N) | Facilitates chelation and solvent interaction. |
| pKa (Pyridine N) | ~5.2 | Pyridine ring is weakly basic; uncharged at physiological pH (7.4). |
| pKa (Primary Amine) | ~8.0 - 9.0 | Predominantly protonated (cationic) at physiological pH. |
Synthesis & Manufacturing
The synthesis of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide typically follows a standard peptide coupling strategy. This modular approach allows for the introduction of chirality by selecting the appropriate enantiomer of the starting amine.
Synthetic Pathway (Retrosynthetic Analysis)
The molecule is disconnected at the amide bond, revealing two key precursors:
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Amine Component: 1-(Pyridin-2-yl)ethanamine (CAS 42088-91-5).[1][2][3][4]
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Acid Component: N-Protected Glycine (e.g., Boc-Gly-OH or Cbz-Gly-OH).
Detailed Experimental Protocol
Objective: Synthesis of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide via Boc-protection strategy.
Reagents:
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1-(Pyridin-2-yl)ethanamine (1.0 eq)[2]
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N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH) (1.1 eq)
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EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
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HOBt (Hydroxybenzotriazole) (1.2 eq)
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DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
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Dichloromethane (DCM) or DMF (Solvent)
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TFA (Trifluoroacetic acid) (for deprotection)
Step-by-Step Methodology:
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Activation & Coupling:
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Dissolve Boc-Gly-OH (1.1 eq) in anhydrous DCM under nitrogen atmosphere.
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Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.
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Add 1-(pyridin-2-yl)ethanamine (1.0 eq) and DIPEA (2.5 eq).
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Allow the mixture to warm to room temperature and stir for 12–16 hours.
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Monitoring: Check reaction progress via TLC (SiO₂, MeOH/DCM 1:10) or LC-MS.[3]
-
-
Work-up & Purification:
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Wash the organic layer with 1M citric acid (to remove unreacted amine/DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
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Purify the intermediate (Boc-protected amide) via flash column chromatography if necessary.
-
-
Deprotection (Boc Removal):
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Dissolve the intermediate in DCM.
-
Add TFA (20% v/v) at 0°C and stir for 2 hours.
-
Concentrate the solution to remove excess TFA.
-
Basify the residue with saturated NaHCO₃ or ion-exchange resin to obtain the free base.
-
Synthesis Flowchart
Caption: Step-wise synthesis of the target compound via peptide coupling and acid-mediated deprotection.
Analytical Characterization
Verification of the structure requires a multi-modal approach.
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1H NMR (DMSO-d6, 400 MHz):
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Pyridine Ring: Four aromatic protons appearing between
7.2 – 8.6 ppm. The proton adjacent to the nitrogen (C6-H) typically appears most downfield (~8.5 ppm, doublet). -
Amide NH: Broad singlet or doublet around
8.0 – 8.5 ppm (exchangeable with D₂O). -
Methine (Chiral Center): Multiplet at
4.9 – 5.2 ppm (coupling with methyl and NH). -
Glycine CH₂: Singlet or AB system (if chiral influence is strong) at
3.1 – 3.5 ppm. -
Methyl Group: Doublet at
1.4 – 1.6 ppm.
-
-
Mass Spectrometry (ESI-MS):
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[M+H]⁺: Observed peak at m/z 180.1.
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Fragmentation: Loss of ammonia (NH₃, -17) or cleavage at the amide bond may be observed in MS/MS.
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Applications in Drug Discovery
This compound is not merely a passive intermediate; it possesses specific pharmacophoric features utilized in modern drug design.
Scaffold Analysis & Pharmacophore
The structure functions as a bidentate ligand and a hydrogen bond scaffold .
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Kinase Inhibition: The pyridine nitrogen and the amide NH can form a "hinge-binding" motif, mimicking the adenine ring of ATP in kinase active sites.
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Metal Chelation: The pyridine nitrogen and the amide oxygen (or the terminal amine) can chelate transition metals (Cu, Zn, Pt), making this structure valuable for developing metallodrugs or imaging agents.
Biological Interaction Pathway
Caption: Pharmacophoric mapping of the compound showing potential interactions with biological targets.
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact CAS is limited, handling should follow protocols for aminopyridines.
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Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust or vapors.
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Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) as primary amines can absorb CO₂ from the air.
References
-
PubChem. (2025). 1-(Pyridin-2-yl)ethanamine (Precursor Data). National Library of Medicine. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Antimicrobial Evaluation of Pyridin-2-yl-acetamide Derivatives. Molecules. Retrieved from [Link]
Sources
- 1. 42088-91-5 CAS MSDS (1-PYRIDIN-2-YL-ETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 42088-91-5 | 1-Pyridin-2-YL-ethylamine - Synblock [synblock.com]
- 4. 1-PYRIDIN-2-YL-ETHYLAMINE | 42088-91-5 [chemicalbook.com]
